molecular formula C18H10Cl2N2O3S B2963523 N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 868369-67-9

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No. B2963523
CAS RN: 868369-67-9
M. Wt: 405.25
InChI Key: NHPSERKKCMRXPB-UZYVYHOESA-N
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Description

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, also known as DBT-OMe, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT-OMe is a derivative of benzothiazole and chromene, which are known to possess numerous biological activities.

Scientific Research Applications

Antitumor Activity

One notable application involves the synthesis of benzothiazole derivatives, designed for their potent antitumor properties. For instance, derivatives based on benzothiazole structures have shown selective cytotoxicity against tumorigenic cell lines, highlighting their potential as effective antitumor agents. The design and synthesis of these compounds aim to achieve high biological stability and in vivo inhibitory effects on tumor growth, making them promising candidates for cancer treatment (Yoshida et al., 2005).

Chemosensors for Cyanide Anions

Another application is the development of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds have been synthesized and evaluated for their ability to recognize cyanide anions through specific reactions, exhibiting changes in color and fluorescence. This property is particularly useful for the detection of cyanide, demonstrating the compounds' potential as practical chemosensors in various analytical applications (Wang et al., 2015).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through a multicomponent reaction illustrate the versatility of benzothiazole-based compounds. These compounds have been characterized using various analytical techniques, including IR, NMR, and mass spectrometry, highlighting their potential for further exploration in chemical and pharmaceutical research (Hossaini et al., 2017).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their in vivo diuretic activity. Among the synthesized series, specific derivatives showed promising diuretic effects, suggesting their potential for development as diuretic agents. This application underscores the therapeutic potential of benzothiazole derivatives in addressing conditions that benefit from diuretic treatment (Yar & Ansari, 2009).

Antimicrobial Activity

Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has shown significant antibacterial activities against various microorganisms. The synthesis, characterization, and in vitro evaluation of these compounds and their complexes with neodymium(III) and thallium(III) have demonstrated their effectiveness as antimicrobial agents, offering a basis for the development of new antimicrobial treatments (Obasi et al., 2017).

properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSERKKCMRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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